molecular formula C36H34OSi B14223815 (5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol CAS No. 821800-39-9

(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol

Katalognummer: B14223815
CAS-Nummer: 821800-39-9
Molekulargewicht: 510.7 g/mol
InChI-Schlüssel: VRHYWMVDYASVJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups and a silanol functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol typically involves multi-step organic reactions. One common method includes the reaction of 5,5-dimethyl-1,2-diphenylhex-2-en-1-yl chloride with bis(phenylethynyl)silane in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol can undergo various chemical reactions, including:

    Oxidation: The silanol group can be oxidized to form silanone derivatives.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Silanone derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Wirkmechanismus

The mechanism of action of (5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, potentially affecting their function. The phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various cellular pathways, making the compound useful in different applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol is unique due to its combination of silanol and multiple phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological or synthetic molecules.

Eigenschaften

CAS-Nummer

821800-39-9

Molekularformel

C36H34OSi

Molekulargewicht

510.7 g/mol

IUPAC-Name

(5,5-dimethyl-1,2-diphenylhex-2-enyl)-hydroxy-bis(2-phenylethynyl)silane

InChI

InChI=1S/C36H34OSi/c1-36(2,3)27-24-34(32-20-12-6-13-21-32)35(33-22-14-7-15-23-33)38(37,28-25-30-16-8-4-9-17-30)29-26-31-18-10-5-11-19-31/h4-24,35,37H,27H2,1-3H3

InChI-Schlüssel

VRHYWMVDYASVJL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC=C(C1=CC=CC=C1)C(C2=CC=CC=C2)[Si](C#CC3=CC=CC=C3)(C#CC4=CC=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.